molecular formula C21H16ClN3O4S B2411375 3-(4-chlorophenyl)-5,6-dimethyl-1-(3-nitrobenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 687580-74-1

3-(4-chlorophenyl)-5,6-dimethyl-1-(3-nitrobenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2411375
CAS RN: 687580-74-1
M. Wt: 441.89
InChI Key: LBORQWCRALXSNB-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-5,6-dimethyl-1-(3-nitrobenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C21H16ClN3O4S and its molecular weight is 441.89. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The scientific research applications of the specified compound encompass a wide range of studies, primarily focused on the synthesis, characterization, and potential biological activity of derivatives of thieno[2,3-d]pyrimidine. Although the exact compound as mentioned was not directly found, research on closely related thieno[2,3-d]pyrimidine derivatives provides valuable insights.

  • Synthesis of Thieno[2,3-d]pyrimidine Derivatives : Various studies have been conducted on the synthesis of thieno[2,3-d]pyrimidine derivatives. For instance, a method for synthesizing 6-substituted thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives involved treatment of 6-chloro-5-formyluracil and 6-chloro-5-cyanouracil with ethyl 2-mercaptoacetate in the presence of a base, highlighting the synthetic versatility of these compounds (Hirota et al., 1990).

  • Characterization and Structural Analysis : Detailed structural analysis of thieno[2,3-d]pyrimidine derivatives has been performed, revealing the intricacies of their molecular arrangement. For example, the crystal structure of related compounds has been determined, providing insights into the molecular interactions that govern their solid-state organization. This includes observations of hydrogen bonding patterns and molecular conformations that are crucial for understanding the compound's chemical behavior (J. N. Low et al., 2004).

  • Biological Activity and Potential Applications : The potential biological activity of thieno[2,3-d]pyrimidine derivatives has been a subject of interest. Although specific studies on the biological activities of the exact compound were not found, closely related derivatives have been explored for various biological effects. This includes investigations into their inhibitory activity against certain enzymes, which could suggest potential therapeutic applications (Rauf et al., 2010).

properties

IUPAC Name

3-(4-chlorophenyl)-5,6-dimethyl-1-[(3-nitrophenyl)methyl]thieno[2,3-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O4S/c1-12-13(2)30-20-18(12)19(26)24(16-8-6-15(22)7-9-16)21(27)23(20)11-14-4-3-5-17(10-14)25(28)29/h3-10H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBORQWCRALXSNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=CC(=CC=C3)[N+](=O)[O-])C4=CC=C(C=C4)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-chlorophenyl)-5,6-dimethyl-1-(3-nitrobenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

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